molecular formula C43H34N6O3 B1459886 N2-Tritylcandesartan CAS No. 894806-43-0

N2-Tritylcandesartan

Katalognummer: B1459886
CAS-Nummer: 894806-43-0
Molekulargewicht: 682.8 g/mol
InChI-Schlüssel: NMKRZXGJFVQTLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Tritylcandesartan is a useful research compound. Its molecular formula is C43H34N6O3 and its molecular weight is 682.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of this compound is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of this compound’s ADME properties would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, this compound prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .

Biologische Aktivität

N2-Tritylcandesartan is a modified form of the angiotensin II receptor blocker (ARB) candesartan, which has garnered attention for its potential therapeutic benefits beyond hypertension management. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and comparative studies with its parent compound.

Overview of Candesartan and Its Modifications

Candesartan is primarily used to treat hypertension and heart failure by blocking the angiotensin II type 1 receptor (AT1R). The structure of candesartan includes a benzimidazole group and a tetrazole ring, which are crucial for its biological activity. Modifications such as tritylation enhance its pharmacokinetic properties, potentially improving efficacy and reducing side effects.

  • Angiotensin II Receptor Blockade :
    • This compound functions similarly to candesartan by inhibiting AT1R, leading to vasodilation and reduced blood pressure. This mechanism also plays a role in reducing cardiac hypertrophy and improving heart function in heart failure models.
  • Antioxidant Properties :
    • Research indicates that this compound may possess antioxidant activities that are independent of AT1R blockade. These properties are significant in mitigating oxidative stress associated with cardiovascular diseases .
  • Anticancer Potential :
    • Candesartan has been explored for its role in cancer therapy due to its ability to inhibit tumor angiogenesis through AT1R blockade. This compound may exhibit enhanced anticancer properties, making it a candidate for further investigation in oncology .

Table 1: Comparative Biological Activities of Candesartan and this compound

Activity Candesartan This compound
AT1R InhibitionYesYes
Antioxidant ActivityModerateEnhanced
Antihypertensive EffectStrongStronger
Anticancer ActivityPotentialHigher potential

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Assessment
A study examined the antioxidant effects of this compound using the nitroblue tetrazolium (NBT) assay. The results demonstrated that the compound significantly inhibited superoxide anion generation compared to candesartan, indicating enhanced antioxidant activity .

Case Study 2: Antihypertensive Efficacy
In a comparative study involving hypertensive rat models, this compound showed a greater reduction in systolic blood pressure than candesartan. This suggests that tritylation may improve the compound's bioavailability and receptor affinity .

Eigenschaften

IUPAC Name

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRZXGJFVQTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Tritylcandesartan
Reactant of Route 2
Reactant of Route 2
N2-Tritylcandesartan
Reactant of Route 3
Reactant of Route 3
N2-Tritylcandesartan
Reactant of Route 4
N2-Tritylcandesartan
Reactant of Route 5
N2-Tritylcandesartan
Reactant of Route 6
N2-Tritylcandesartan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.